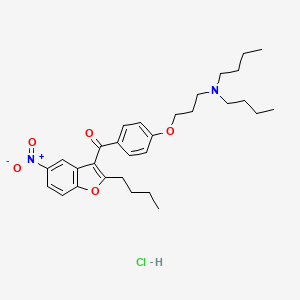

(2-Butyl-5-nitrobenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone hydrochloride

Description

(2-Butyl-5-nitrobenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone hydrochloride is a benzofuran-derived small molecule featuring a nitro group at the 5-position of the benzofuran core and a butyl chain at the 2-position. The methanone group bridges the benzofuran moiety to a para-substituted phenyl ring, which is further modified with a 3-(dibutylamino)propoxy chain. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications. This compound is structurally related to intermediates used in synthesizing antiarrhythmic agents like dronedarone hydrochloride, as noted in .

Properties

IUPAC Name |

(2-butyl-5-nitro-1-benzofuran-3-yl)-[4-[3-(dibutylamino)propoxy]phenyl]methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H40N2O5.ClH/c1-4-7-11-28-29(26-22-24(32(34)35)14-17-27(26)37-28)30(33)23-12-15-25(16-13-23)36-21-10-20-31(18-8-5-2)19-9-6-3;/h12-17,22H,4-11,18-21H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJTDMGXBKGWRNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C2=C(O1)C=CC(=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)OCCCN(CCCC)CCCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H41ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80436747 | |

| Record name | (2-Butyl-5-nitro-1-benzofuran-3-yl){4-[3-(dibutylamino)propoxy]phenyl}methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

545.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

437651-47-3 | |

| Record name | Methanone, (2-butyl-5-nitro-3-benzofuranyl)[4-[3-(dibutylamino)propoxy]phenyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=437651-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Butyl-5-nitro-1-benzofuran-3-yl){4-[3-(dibutylamino)propoxy]phenyl}methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Friedel-Crafts Acylation of 2-Butyl-5-nitrobenzofuran

- Reactants: 2-butyl-5-nitrobenzofuran and anisoyl chloride (4-methoxybenzoyl chloride).

- Catalyst: Tin tetrachloride (SnCl4) or ferric chloride (FeCl3) as Lewis acid catalysts.

- Conditions: The reaction is carried out in an organic solvent, often halogenated hydrocarbons or methanol mixtures, at low temperatures (0–3 °C) initially, then allowed to warm to room temperature (20–25 °C).

- Outcome: The Friedel-Crafts reaction introduces the 4-methoxybenzoyl group at the 3-position of the benzofuran, yielding 2-butyl-3-(4-methoxybenzoyl)-5-nitrobenzofuran.

Step 2: Demethylation to 4-Hydroxybenzoyl Derivative

- Reagents: Aluminum chloride (AlCl3) in approximately 2.25 molar equivalents.

- Process: The methoxy group is demethylated under Lewis acid catalysis, followed by hydrolysis to yield 2-butyl-3-(4-hydroxybenzoyl)-5-nitrobenzofuran.

- Notes: This step requires careful control due to the mutagenic nature of intermediates and the hazardous nature of AlCl3.

Step 3: Etherification with 1-Chloro-3-dibutylaminopropane

- Reagents: 1-chloro-3-dibutylaminopropane and potassium carbonate (K2CO3) as a base.

- Conditions: The hydroxy compound is reacted with the chloroalkylamine in an organic solvent under reflux or moderate heating.

- Outcome: Formation of the ether linkage yields the target compound (2-butyl-5-nitrobenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone hydrochloride.

Step 4: Isolation and Purification

- The hydrochloride salt is isolated typically by treatment with hydrochloric acid or by formation in situ during the reaction.

- The organic phase is washed multiple times with demineralized water to remove impurities.

- The product is recovered from the organic phase, often without isolating intermediates to improve efficiency.

Alternative Synthetic Routes and Improvements

- Some patents describe reacting 2-butyl-5-nitrobenzofuran directly with 4-[3-(dibutylamino)propoxy]benzoyl chloride hydrochloride under Friedel-Crafts conditions, catalyzed by Lewis acids like ferric chloride, avoiding isolation of intermediates.

- This method allows formation of the hydrochloride salt transiently in the reaction medium, improving process economy.

- Use of dibutylamine and benzofuran derivatives with halogen or hydroxyl substituents as starting materials has been explored to optimize yields and reduce by-products.

- Catalysts like iodides (NaI, KI) or ruthenium complexes have been investigated for specific substitution steps to enhance reaction efficiency.

Reaction Conditions Summary Table

| Step | Reactants/Conditions | Catalyst/Base | Temperature | Outcome/Notes |

|---|---|---|---|---|

| 1. Friedel-Crafts Acylation | 2-butyl-5-nitrobenzofuran + anisoyl chloride | SnCl4 or FeCl3 | 0–3 °C, then 20–25 °C | 2-butyl-3-(4-methoxybenzoyl)-5-nitrobenzofuran |

| 2. Demethylation | Methoxybenzoyl intermediate + AlCl3 | AlCl3 (2.25 eq) | Controlled, ambient | 2-butyl-3-(4-hydroxybenzoyl)-5-nitrobenzofuran |

| 3. Etherification | Hydroxybenzoyl intermediate + 1-chloro-3-dibutylaminopropane | K2CO3 (base) | Reflux/moderate heat | Target compound with dibutylamino-propoxy side chain |

| 4. Salt Formation & Purification | Treatment with HCl, aqueous washes | HCl | Ambient | Hydrochloride salt isolated, purified |

Research Findings and Industrial Considerations

- The Friedel-Crafts acylation is a key step but requires careful temperature and catalyst control to avoid side reactions.

- Demethylation with aluminum chloride is efficient but involves handling toxic reagents and mutagenic intermediates, necessitating safety precautions.

- Etherification proceeds smoothly with potassium carbonate as base, yielding high purity product.

- The process has been optimized to avoid isolation of unstable intermediates, improving industrial scalability.

- Alternative catalysts and solvents have been studied to enhance yield and reduce environmental impact.

- The hydrochloride salt form improves compound stability and facilitates handling.

Chemical Reactions Analysis

Types of Reactions

(2-Butyl-5-nitrobenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone hydrochloride undergoes several types of chemical reactions:

Oxidation: : Can be oxidized using reagents like potassium permanganate or hydrogen peroxide, often resulting in the formation of corresponding carboxylic acids or ketones.

Reduction: : Reduction using agents like lithium aluminum hydride can convert the nitro group to an amino group.

Substitution: : The methoxy group in the phenyl ring can undergo nucleophilic substitution reactions with strong nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents include:

Oxidation: : Potassium permanganate, hydrogen peroxide.

Reduction: : Lithium aluminum hydride, sodium borohydride.

Substitution: : Ammonia, amines, thiols under basic or acidic conditions.

Major Products

Major products from these reactions include amines, substituted derivatives, and oxidized ketones or acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The benzofuran core is known for its ability to inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Studies have suggested that derivatives of benzofuran can target multiple pathways involved in cancer cell proliferation and survival.

-

Neuroprotective Effects :

- Preliminary studies suggest that the compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. The dibutylamino group may enhance lipid solubility, facilitating blood-brain barrier penetration and improving bioavailability.

-

Antimicrobial Activity :

- Similar compounds have shown promise as antimicrobial agents. The introduction of the nitro group may enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic processes within pathogens.

Pharmacological Insights

-

Mechanism of Action :

- The mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that it may act through the modulation of key signaling pathways involved in inflammation and apoptosis.

-

Synergistic Effects :

- There is potential for this compound to be used in combination therapies, enhancing the efficacy of existing treatments for various diseases by targeting multiple pathways simultaneously.

Material Science Applications

-

Polymer Chemistry :

- The unique chemical structure allows for potential applications in polymer synthesis, where it can be utilized as a monomer or additive to improve the properties of polymers, such as thermal stability and mechanical strength.

-

Nanotechnology :

- Its properties may also lend themselves to applications in nanotechnology, particularly in the development of drug delivery systems where controlled release and targeted delivery are crucial.

Case Studies

Mechanism of Action

Molecular Targets and Pathways

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors involved in biological pathways. For instance, the nitrobenzofuran moiety is known to interact with oxidoreductases, influencing oxidative stress pathways. Additionally, the dibutylamino group can modulate neurotransmitter receptors, impacting signaling pathways in neurological applications.

Comparison with Similar Compounds

Physicochemical and Functional Differences

Electron Effects: The 4-NO₂ group in Compound 9 is strongly electron-withdrawing, reducing electron density on the phenyl ring, which may influence π-π stacking or receptor binding. The 4-OH group in Compound 2 offers hydrogen-bonding capability, improving solubility but limiting metabolic stability. The dibutylamino propoxy group in the target compound introduces a tertiary amine, enabling protonation at physiological pH (enhanced water solubility as hydrochloride) and possible ionic interactions with biological targets .

Synthetic Complexity: Compounds 9 and 10 are synthesized via straightforward Friedel-Crafts or Fries rearrangements . The target compound requires additional steps: introduction of the dibutylamino propoxy chain (e.g., Mitsunobu reaction or nucleophilic substitution) and salt formation, increasing synthetic complexity .

The dibutylamino group may enhance tissue penetration and duration of action compared to Compounds 9, 10, and 2 .

Biological Activity

(2-Butyl-5-nitrobenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone hydrochloride is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C19H26N2O4

- Molecular Weight : 342.43 g/mol

- CAS Number : 141645-16-1

- Structure : The compound features a nitrobenzofuran moiety and a dibutylamino propoxy phenyl group, which contribute to its biological properties.

The compound exhibits multiple mechanisms of action, primarily through modulation of ion channels and receptors involved in cardiovascular function. Its structural components suggest potential interactions with:

- Beta-Adrenergic Receptors : Influencing heart rate and contractility.

- Calcium Channels : Affecting intracellular calcium levels, crucial for cardiac muscle contraction.

- Potassium Channels : Modulating repolarization phases in cardiac action potentials.

Anticancer Activity

Research indicates that derivatives of benzofuran compounds often exhibit anticancer properties. The mechanism typically involves:

- Induction of apoptosis in cancer cells.

- Inhibition of cell proliferation by interfering with cell cycle progression.

Cardiovascular Effects

Given its structural similarity to known cardiovascular agents, the compound may:

- Reduce arrhythmias by stabilizing cardiac membranes.

- Exhibit vasodilatory effects through nitric oxide pathways.

Data Table: Biological Activity Summary

Case Studies

- Anticancer Efficacy : A study evaluated the effects of related benzofuran compounds on breast cancer cells. Results showed significant inhibition of cell growth and induction of apoptosis, suggesting similar potential for this compound.

- Cardiac Function Assessment : In animal models, the compound was tested for its ability to prevent induced arrhythmias. The results indicated a marked decrease in arrhythmic events compared to controls, supporting its therapeutic potential in treating cardiac dysrhythmias.

Research Findings

Recent studies highlight the importance of the dibutylamino group in enhancing solubility and bioavailability, which are critical for effective therapeutic use. Additionally, structure-activity relationship (SAR) studies have provided insights into optimizing the compound's efficacy and reducing side effects.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing intermediates of (2-Butyl-5-nitrobenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone hydrochloride?

- Methodology : The synthesis of intermediates like (2-butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone (compound 2 ) involves Friedel-Crafts acylation. For example, reacting 4-methoxybenzoyl chloride with 2-butyl-5-nitrobenzofuran in dichloromethane (DCM) using AlCl₃ as a catalyst, followed by demethylation with AlCl₃ in chlorobenzene at 75–80°C for 5 hours . Critical parameters include temperature control (<80°C) and stoichiometric ratios to minimize side reactions.

Q. Which analytical techniques are validated for structural confirmation of this compound and its intermediates?

- Methodology : Combine MS (for molecular weight confirmation), FT-IR (to identify nitro and carbonyl groups), and ¹H/¹³C NMR (to resolve aromatic protons and substituent environments). For example, the methoxy group in intermediate 10 (4-methoxyphenyl derivative) shows a characteristic singlet at δ 3.8 ppm in ¹H NMR, while its demethylated product (compound 2 ) loses this signal .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data during structural characterization?

- Methodology : Contradictions in NMR or MS data may arise from residual solvents, impurities, or tautomeric forms. For example, incomplete demethylation in compound 2 could leave traces of methoxy groups, altering NMR signals. Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity and HPLC-MS to detect impurities. Cross-validate with synthetic controls (e.g., intermediate 9 ) to isolate artifacts .

Q. What strategies optimize the yield of the 3-(dibutylamino)propoxy side chain during functionalization?

- Methodology : The dibutylamino-propoxy group is introduced via nucleophilic substitution. Use polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base to enhance reaction efficiency. Monitor reaction progress via TLC (Rf shift from 0.4 to 0.7 in ethyl acetate/hexane). Post-reaction, purify via column chromatography (silica gel, 60–120 mesh) to isolate the hydrochloride salt .

Q. How do substituent modifications (e.g., nitro position, alkyl chain length) impact bioactivity?

- Methodology : Conduct SAR studies by synthesizing analogs (e.g., replacing the nitro group with methoxy or varying the butyl chain). Test in vitro models for ion-channel blocking activity (relevant to dronedarone analogs). Compare EC₅₀ values using patch-clamp assays. For example, the nitro group at position 5 enhances electron-withdrawing effects, critical for binding affinity .

Q. What experimental designs address batch-to-batch variability in purity during scale-up?

- Methodology : Implement Design of Experiments (DoE) to optimize critical process parameters (CPPs). For example, use a central composite design to evaluate the impact of AlCl₃ concentration (0.8–1.2 equiv) and reaction time (3–6 hours) on acylation yield. Analyze purity via HPLC-UV (C18 column, λ = 254 nm) and validate with ANOVA to identify significant factors .

Q. How can researchers assess the compound’s stability under physiological conditions?

- Methodology : Perform accelerated stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS/MS over 72 hours. For example, the hydrochloride salt may hydrolyze in basic conditions, requiring buffered formulations. Use Arrhenius kinetics to predict shelf life .

Data Contradiction Analysis

Q. Why do different studies report conflicting yields for the Fries rearrangement step in intermediate synthesis?

- Resolution : Variations arise from solvent choice (nitrobenzene vs. chlorobenzene) and catalyst purity. Nitrobenzene provides higher dielectric constant for Fries rearrangement but may introduce nitro-containing byproducts. Validate yields using GC-MS to quantify side products and optimize catalyst (AlCl₃) activation by drying under vacuum .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.